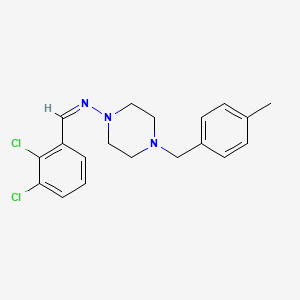
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the organic compound anilinocarbonyl, which is commonly used in the synthesis of various organic compounds. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is complex and not fully understood. It is believed to act by inhibiting enzymes involved in various cellular processes, including protein synthesis and DNA replication. The compound has also been found to modulate cell signaling pathways, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been found to exhibit a range of biochemical and physiological effects. These effects include inhibition of enzymes involved in protein synthesis and DNA replication, as well as modulation of cell signaling pathways. The compound has also been found to have anti-inflammatory and analgesic effects, making it a promising candidate for further research in the fields of pharmacology and neuroscience.
実験室実験の利点と制限
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has several advantages as a research tool. It is a highly specific inhibitor of certain enzymes, making it useful for studying the function of these enzymes in various cellular processes. The compound is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also limitations to the use of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime in laboratory experiments. The compound is highly toxic and must be handled with extreme care. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime. One area of interest is the development of more specific and potent inhibitors of enzymes involved in cellular processes such as protein synthesis and DNA replication. Another potential direction is the investigation of the compound's effects on cell signaling pathways and its potential as a therapeutic agent for conditions such as inflammation and pain.
In conclusion, 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a promising compound for scientific research due to its potential applications in fields such as biochemistry, pharmacology, and neuroscience. While there are limitations to its use in laboratory experiments, its specific and potent inhibition of enzymes and modulation of cell signaling pathways make it a valuable tool for studying cellular processes. Further research on the compound's effects and potential therapeutic applications is warranted.
合成法
The synthesis of 1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime is a complex process that requires specialized equipment and expertise. The process involves the reaction of anilinocarbonyl with 1-(4-nitrophenyl)ethanone and subsequent purification of the resulting compound. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
1-(4-nitrophenyl)ethanone O-(anilinocarbonyl)oxime has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzymes and modulation of cell signaling pathways. These effects make it a promising candidate for further research in fields such as biochemistry, pharmacology, and neuroscience.
特性
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-11(12-7-9-14(10-8-12)18(20)21)17-22-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFCNDMOIOJBP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-nitrophenyl)ethylideneamino] N-phenylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)
